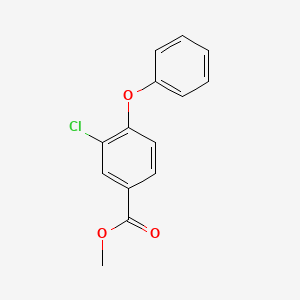

3-Chloro-4-phenoxybenzoic acid methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-4-phenoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-17-14(16)10-7-8-13(12(15)9-10)18-11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDDSKWVJBGBRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Design

Classical Synthetic Routes to 3-Chloro-4-phenoxybenzoic Acid Methyl Ester

Classical syntheses typically involve multi-step processes that utilize fundamental organic reactions. These methods, while effective, often serve as the foundation for more advanced synthetic designs.

One of the most direct methods to synthesize the target ester is through the esterification of its corresponding carboxylic acid, 3-Chloro-4-phenoxybenzoic acid. The Fischer-Speier esterification is a common and well-documented method for this transformation. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727). masterorganicchemistry.com The acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, excess alcohol is used, and the water formed as a byproduct is often removed. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Fischer Esterification of 3-Chloro-4-phenoxybenzoic Acid

| Reactant | Reagent | Catalyst | Product | Byproduct |

|---|

Nucleophilic Aromatic Substitution (SₙAr) provides a powerful method for forming the diaryl ether bond central to the molecule's structure. masterorganicchemistry.com This reaction requires an aromatic ring that is activated by electron-withdrawing groups (EWGs) and contains a good leaving group, typically a halogen. chemistrysteps.com The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com

Two primary SₙAr strategies can be envisioned for this synthesis:

Reaction of a phenoxide with a substituted methyl benzoate: In this approach, a phenoxide salt (e.g., sodium phenoxide) acts as the nucleophile, attacking an activated aryl halide such as methyl 3,4-dichlorobenzoate (B1239242). The ester group at position 1 acts as an activating EWG, and the substitution would preferentially occur at the C-4 position (para to the ester), displacing the chloride to form the desired ether linkage. masterorganicchemistry.com The reactivity of aryl halides in SₙAr reactions typically follows the order F > Cl > Br > I. masterorganicchemistry.com

Reaction of a substituted phenoxide with methyl 3-chlorobenzoate: While less common, a nucleophile could displace the chlorine from methyl 3-chlorobenzoate. However, the SₙAr reaction is most efficient when the EWG is positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comchemistrysteps.com With the ester group being meta to the chlorine, this reaction would be significantly slower than the para-substitution.

Table 2: Comparison of Nucleophilic Aromatic Substitution Strategies

| Strategy | Aryl Halide Substrate | Nucleophile | Key Features |

|---|---|---|---|

| 1 | Methyl 3,4-dichlorobenzoate | Sodium Phenoxide | Ester group is para to the C-4 chlorine, strongly activating the ring for substitution. |

This approach involves synthesizing the core 3-chloro-4-phenoxybenzoic acid structure first from different starting materials, followed by esterification. One documented route begins with 3-chloro-4-fluorobenzaldehyde (B1582058) and phenol (B47542). In this synthesis, phenol reacts with 3-chloro-4-fluorobenzaldehyde in the presence of a base like potassium carbonate to form a diaryl ether aldehyde intermediate via an SₙAr reaction. The aldehyde group is then oxidized to a carboxylic acid using an oxidizing agent such as sodium hypochlorite (B82951). The resulting 3-Chloro-4-phenoxybenzoic acid is then esterified as described previously to yield the final product.

Table 3: Steps in a Precursor-Based Synthesis

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 3-chloro-4-fluorobenzaldehyde, Phenol | Potassium carbonate (K₂CO₃) | 3-chloro-4-phenoxybenzaldehyde | Nucleophilic Aromatic Substitution |

| 2 | 3-chloro-4-phenoxybenzaldehyde | Sodium hypochlorite (NaClO) | 3-Chloro-4-phenoxybenzoic acid | Oxidation |

Advanced and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and environmentally benign conditions to improve reaction efficiency, reduce waste, and simplify procedures.

Phase Transfer Catalysis (PTC): PTC is a valuable technique for reacting reagents that are soluble in two immiscible phases, such as an aqueous and an organic phase. iajpr.comcrdeepjournal.org For the synthesis of diaryl ethers, PTC can be used to facilitate the reaction between an aqueous solution of a phenoxide salt and an aryl halide dissolved in an organic solvent. google.comgoogle.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether (e.g., 18-crown-6), transports the phenoxide anion from the aqueous phase into the organic phase, where it can react with the aryl halide. iajpr.comgoogle.com This method avoids the need for expensive anhydrous solvents and strong, hazardous bases. ptfarm.pl A potential PTC application would involve reacting potassium phenoxide in water with methyl 3,4-dichlorobenzoate in an organic solvent like toluene (B28343) in the presence of a catalyst. google.comgoogle.com

Transition Metal Catalysis: Transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation (copper-catalyzed) or Buchwald-Hartwig amination (palladium-catalyzed, adapted for C-O coupling), are powerful methods for forming diaryl ether bonds. These reactions typically involve coupling an aryl halide with a phenol in the presence of a metal catalyst, a ligand, and a base. For instance, methyl 3,4-dichlorobenzoate could be coupled with phenol using a palladium catalyst like Pd₂(dba)₃, a suitable phosphine (B1218219) ligand, and a base such as cesium carbonate. These methods often exhibit high functional group tolerance and can proceed under milder conditions than classical SₙAr reactions.

Table 4: Catalytic Methods for Diaryl Ether Formation

| Catalytic Method | Catalyst Type | Typical Reagents | Key Advantages |

|---|---|---|---|

| Phase Transfer Catalysis | Quaternary ammonium salts, Crown ethers | Aryl halide, Phenol, Aqueous base (e.g., KOH) | Use of inexpensive bases and solvents; operational simplicity. ptfarm.pl |

Green chemistry principles encourage the reduction or elimination of volatile organic solvents. Some PTC reactions can be conducted under liquid-solid conditions, where a solid inorganic base (like potassium carbonate) is used instead of an aqueous solution, minimizing the need for solvents. ptfarm.pl

Furthermore, microwave-assisted organic synthesis (MAOS) can significantly accelerate these reactions, often under solvent-free or solvent-minimal conditions. iajpr.com The combination of PTC with microwave irradiation can lead to dramatic reductions in reaction times and improved yields. iajpr.com For example, the SₙAr reaction between methyl 3,4-dichlorobenzoate and phenol with potassium carbonate and a PTC catalyst could potentially be performed without a solvent by heating the mixture with microwaves.

Microwave-Assisted and Flow Chemistry Synthesis

The synthesis of this compound and related compounds has benefited from modern techniques such as microwave-assisted synthesis and flow chemistry, which offer significant advantages over traditional batch methods. These technologies can lead to faster reaction times, increased yields, and improved safety profiles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. This method can dramatically reduce reaction times, often from hours to minutes, and improve product yields. rasayanjournal.co.inanton-paar.com The process involves the direct coupling of microwave energy with the molecules in the reaction mixture, leading to rapid and uniform heating. anton-paar.com

In the context of synthesizing esters like this compound, microwave assistance can be applied to the esterification of the corresponding carboxylic acid. While specific studies on the microwave-assisted synthesis of this exact molecule are not prevalent in the provided search results, the general principles of microwave-assisted esterification are well-established. For instance, the synthesis of various esters, including benzoates, has been shown to be significantly accelerated under microwave irradiation.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours anton-paar.com |

| Energy Transfer | Conduction and convection (slower, inefficient) | Direct molecular interaction (rapid, efficient) anton-paar.com |

| Temperature Gradient | Often present | Minimal |

| Yields | Variable | Often higher rasayanjournal.co.in |

| Side Reactions | More likely due to prolonged reaction times | Often reduced rasayanjournal.co.in |

Flow Chemistry Synthesis

Continuous flow chemistry offers a powerful alternative to traditional batch processing for the synthesis of chemical compounds. In a flow chemistry setup, reagents are continuously pumped through a reactor, where they mix and react. This methodology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced safety, scalability, and product consistency. nih.gov

For reactions involving hazardous reagents or highly exothermic processes, flow chemistry provides significant safety advantages by minimizing the volume of the reaction mixture at any given time. While direct examples of the flow synthesis of this compound are not detailed in the search results, related processes such as nitration of similar aromatic compounds have been successfully performed in microreactors. researchgate.net This demonstrates the potential for applying flow chemistry to the synthesis and subsequent modification of this target molecule.

Key advantages of flow chemistry include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange and rapid mixing. nih.govresearchgate.net

Improved Safety: Small reaction volumes minimize the risk associated with highly reactive intermediates or exothermic reactions. nih.gov

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel (numbering-up). nih.gov

Integration of Processes: Multiple reaction and purification steps can be integrated into a single continuous process. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include temperature, reaction time, catalyst choice, and solvent.

In traditional esterification reactions, such as the Fischer esterification of the parent carboxylic acid with methanol, an acid catalyst is typically employed. The choice of catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and its concentration can significantly impact the reaction rate and equilibrium position. The removal of water, a byproduct of the reaction, can also drive the equilibrium towards the product side, thereby increasing the yield.

For related synthetic steps, such as the formation of the diaryl ether bond, optimization would involve careful selection of the base, catalyst (often copper-based), and solvent. The reaction temperature is a critical parameter to control, as it can influence both the rate of the desired reaction and the formation of side products.

Strategies for yield enhancement can include:

Use of Excess Reagent: Employing an excess of one of the reactants (e.g., methanol in an esterification) can shift the reaction equilibrium to favor product formation.

Product Removal: Continuously removing the product from the reaction mixture can also drive the reaction forward.

Catalyst Screening: Testing a variety of catalysts to identify the most active and selective one for the specific transformation.

Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and selectivity. A systematic screening of solvents is often a key part of optimization.

Stereochemical Control and Regioselectivity in Synthesis

For the synthesis of this compound, the primary challenge concerning selectivity is regioselectivity rather than stereochemical control, as the molecule itself is achiral.

Regioselectivity is crucial during the formation of the diaryl ether linkage. The synthesis typically involves the coupling of a substituted phenol and an aryl halide or a related derivative. The regiochemical outcome, i.e., the specific positions on the aromatic rings where the ether bond is formed, is determined by the starting materials and the reaction conditions. For instance, in an Ullmann condensation, the positions of the activating and leaving groups on the aromatic rings dictate the final connectivity of the product.

In the context of synthesizing this compound, the key regioselective step would be the formation of the bond between the oxygen of a phenol and the carbon at the 4-position of the 3-chlorobenzoic acid derivative. The chlorine atom at the 3-position and the carboxyl group (or its ester derivative) at the 1-position act as directing groups, influencing the position of the incoming phenoxy group. The choice of synthetic route and the specific reagents employed are critical for achieving the desired regiochemistry and avoiding the formation of isomeric impurities.

Role As a Synthetic Building Block and Intermediate in Chemical Synthesis

Precursor in the Synthesis of Substituted Benzoic Acids and Derivatives

One of the primary roles of 3-Chloro-4-phenoxybenzoic acid methyl ester is as a precursor for the synthesis of its corresponding carboxylic acid and other derivatives. The hydrolysis of the methyl ester is a fundamental transformation that unlocks further synthetic pathways.

The conversion of the methyl ester to 3-chloro-4-phenoxybenzoic acid is typically achieved through saponification, using a base such as sodium hydroxide (B78521) in a solvent mixture like methanol (B129727) and water, followed by acidification. chemspider.com This hydrolysis is often a high-yield process and is the first step toward creating a wide range of functionalized molecules. nih.gov The resulting carboxylic acid is a key intermediate itself, notably in the synthesis of certain herbicides where phenoxybenzoic acid structures are common. nih.govevitachem.com

Once the carboxylic acid is formed, it can be converted into a variety of other derivatives. For instance, treatment with thionyl chloride (SOCl₂) can transform the carboxylic acid into the highly reactive acid chloride. libretexts.org This intermediate readily reacts with nucleophiles such as amines to form amides or with alcohols to form different esters, significantly broadening the scope of accessible compounds. google.com This multi-step process, starting from the methyl ester, highlights its utility as a stable and reliable starting material for accessing a diverse library of substituted benzoic acid derivatives.

Table 1: Synthesis of Derivatives from this compound This table is interactive. Click on the headers to sort.

| Starting Material | Reagents | Product | Transformation |

|---|

Utilization in the Formation of Complex Organic Architectures

The structural framework of this compound is well-suited for the construction of larger, more complex organic architectures, including polymers and macrocycles. The presence of distinct reactive sites on the molecule allows for its incorporation into polymeric chains or its use in cyclization reactions.

The chlorine atom on the benzoic acid ring is a key handle for transition-metal-catalyzed cross-coupling reactions. Techniques such as Suzuki, Heck, and Buchwald-Hartwig coupling can be employed to form new carbon-carbon or carbon-nitrogen bonds at this position. By reacting the molecule with difunctional coupling partners (e.g., diboronic acids), it can be incorporated as a monomeric unit into specialty polymers. These reactions offer a powerful method for building extended molecular frameworks from this simple precursor.

Furthermore, the ester functionality, after hydrolysis to the corresponding carboxylic acid, can participate in macrolactonization reactions. nih.gov If a hydroxyl or amino group is introduced elsewhere in the molecule through modification of the phenoxy ring or substitution of the chloro group, intramolecular cyclization can lead to the formation of macrocyclic structures. These complex architectures are of significant interest in medicinal chemistry and materials science. nih.gov

Table 2: Potential Cross-Coupling Reactions for Architectural Elaboration This table is interactive. You can filter the data by typing in the search box.

| Reaction Name | Coupling Partner | Catalyst (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | Bi-aryl system |

| Heck Coupling | Alkene | Pd(OAc)₂ | Styrenyl derivative |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Aryl-alkyne conjugate |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand | N-Aryl amine derivative |

Derivatization Strategies for Enhancing Research Applications

To broaden the utility of this compound, various derivatization strategies can be employed. These modifications target the three main components of the molecule: the ester, the phenoxy group, and the chlorine atom.

The methyl ester group is a primary site for chemical modification. Beyond the fundamental hydrolysis to a carboxylic acid, it can undergo several other useful transformations.

Transesterification: The methyl group can be exchanged for other alkyl or aryl groups by reacting the compound with a different alcohol in the presence of an acid or base catalyst. This allows for the fine-tuning of properties such as solubility and reactivity. organic-chemistry.org

Amidation: After hydrolysis to the carboxylic acid, coupling reactions with various primary or secondary amines, often facilitated by coupling agents or via the acid chloride, yield a wide array of amides.

Reduction: The ester can be reduced to a primary alcohol (3-chloro-4-phenoxyphenyl)methanol (B6324851) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a new type of functionality to the molecular scaffold.

Table 3: Transformations of the Benzoic Acid Ester Moiety This table is interactive. Click on a row to highlight it.

| Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | NaOH or H₂SO₄ | Carboxylic Acid |

| Transesterification | R-OH, Acid/Base Catalyst | Ester (New Alkyl Group) |

| Amidation (via acid) | R₂NH, Coupling Agent | Amide |

| Reduction | LiAlH₄ | Primary Alcohol |

The terminal phenoxy ring, being an unsubstituted phenyl group, is susceptible to electrophilic aromatic substitution. The ether oxygen is an activating, ortho, para-directing group, meaning that incoming electrophiles will preferentially add at the positions ortho or para to the ether linkage. This allows for the introduction of a variety of functional groups, including:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid to add a halogen atom.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid catalyst like AlCl₃.

These modifications can be used to introduce new reactive handles or to modulate the electronic properties of the molecule.

The chlorine atom attached to the benzoic acid ring is a versatile functional group for derivatization, primarily through metal-catalyzed cross-coupling reactions. As an aryl halide, it can serve as an electrophilic partner in numerous transformations that form new bonds. This strategy is a cornerstone of modern organic synthesis for creating complex molecules from simpler precursors.

Key reactions include:

Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond, creating bi-aryl structures.

Stille Coupling: C-C bond formation using an organostannane reagent.

Heck Coupling: C-C bond formation by reacting with an alkene.

Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with an amine.

These halogen-based derivatizations are highly valuable for systematically modifying the core structure, enabling the synthesis of targeted molecules with specific electronic and steric properties for advanced research applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Chloro-4-phenoxybenzoic acid methyl ester, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves two key steps: (1) Chlorination of the benzoic acid precursor at the 3-position using reagents like thionyl chloride (SOCl₂) or chlorine gas with FeCl₃ as a catalyst . (2) Esterification of the carboxylic acid group with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester. Temperature control (60–80°C) and stoichiometric ratios of reactants are critical to minimize hydrolysis of the ester bond .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of analytical techniques:

- GC/MS : To confirm molecular weight and detect volatile impurities (e.g., residual solvents) .

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., chlorine at C3, phenoxy at C4) and ester functionality .

- HPLC : For quantification of purity, using a C18 column and UV detection at 254 nm .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound is lipophilic due to the methyl ester and phenoxy groups, making it soluble in organic solvents like dichloromethane (CH₂Cl₂) and dimethyl sulfoxide (DMSO). For biological assays, prepare stock solutions in DMSO (<1% v/v in aqueous buffers) to avoid solvent toxicity .

Advanced Research Questions

Q. How can reaction pathways be optimized to suppress competing side reactions, such as hydrolysis or unwanted halogenation?

- Methodological Answer :

- Catalyst Selection : Use FeCl₃ for regioselective chlorination to avoid over-halogenation .

- Moisture Control : Conduct esterification under anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis .

- Kinetic Monitoring : Employ in-situ FTIR or HPLC to track reaction progress and terminate at optimal conversion .

Q. What strategies are effective in studying the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins, focusing on halogen-π interactions with active sites .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics using immobilized protein targets .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar halogenated benzoic esters?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies, controlling for variables like assay type (e.g., cell-free vs. cell-based) and compound purity .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Cl with F) to isolate contributions of specific functional groups .

Q. What industrial-scale production challenges arise for this compound, and how can they inform lab-scale protocols?

- Methodological Answer :

- Continuous Flow Reactors : Improve scalability and reduce batch-to-batch variability compared to traditional flask-based synthesis .

- Waste Minimization : Optimize solvent recovery systems (e.g., distillation for CH₂Cl₂ reuse) to align with green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.